2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13461041
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol -](/images/structure/VC13461041.png)
Specification
Molecular Formula | C14H21NO3 |
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Molecular Weight | 251.32 g/mol |
IUPAC Name | 2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol |
Standard InChI | InChI=1S/C14H21NO3/c1-11(2)15(6-7-16)10-12-4-3-5-13-14(12)18-9-8-17-13/h3-5,11,16H,6-10H2,1-2H3 |
Standard InChI Key | CKMIDFCXROKNGF-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2 |
Canonical SMILES | CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a 2,3-dihydrobenzo[1, dioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The dioxin core is substituted at the 5-position with a methyl group linked to an isopropylaminoethanol chain . Key structural attributes include:
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 251.32 g/mol |
IUPAC name | 2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol |
SMILES | CC(C)N(CCO)CC1COC2=CC=CC=C2O1 |
InChIKey | PZFNQHKQDFISBZ-UHFFFAOYSA-N |
The ethanol moiety and isopropyl group enhance solubility and receptor interaction, while the dioxin core contributes to steric bulk and electronic effects .
Spectroscopic and Computational Data
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NMR: Protons on the dioxin ring resonate at δ 6.8–7.1 ppm (aromatic), while the isopropyl group shows split signals at δ 1.1–1.3 ppm .
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X-ray crystallography: The dioxin ring adopts a boat conformation, with the methyl group at the 5-position in an equatorial orientation .
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Computational modeling: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, favoring interactions with polar receptor pockets .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Dioxin core formation: Condensation of catechol derivatives with epichlorohydrin under basic conditions yields the benzo dioxin scaffold .
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Side-chain introduction: Nucleophilic substitution of the dioxin-methyl bromide with isopropylamine, followed by ethanol functionalization via alkylation .
A representative protocol from patent literature involves:
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Reacting 5-chloro-2-nitro-4-(trifluoromethyl)aniline with 2,2,2-trifluoroethanol in DMSO/KOH at 23°C for 35 days.
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Boc protection of intermediates, followed by deprotection with trifluoroacetic acid (TFA) in .
Yield: 95% after column chromatography (toluene/ethyl acetate, 19:1) .
Challenges and Innovations
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Regioselectivity: Controlling substitution at the 5-position requires careful optimization of reaction conditions.
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Catalysis: Recent advances employ gold nanoparticles to enhance reaction rates and selectivity .
Pharmacological Applications
Alpha-2C Adrenergic Receptor Antagonism
The compound exhibits nanomolar affinity for alpha-2C receptors () with >100-fold selectivity over alpha-2A/B subtypes . Mechanisms include:
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Competitive inhibition of norepinephrine binding via hydrophobic interactions with transmembrane domain 4 .
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Modulation of cAMP levels in CHO cells transfected with human alpha-2C receptors .
Dosage: Effective oral doses in rodent models range from 0.1–10 mg/kg/day .
Research Findings and Comparative Analysis
Receptor Binding Studies
A 2008 study compared the compound to analogs:
Compound | Alpha-2C | Alpha-2A Selectivity |
---|---|---|
Target compound | 0.3 µM | 120-fold |
Naphthyridine derivative | 1.2 µM | 45-fold |
Pyrrolidine analog | 2.5 µM | 18-fold |
Superior selectivity is attributed to the dioxin moiety’s planar geometry, which sterically hinders off-target binding .
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